4-Bromo-7-chlorocinnoline
Description
Significance of Cinnoline (B1195905) Heterocycles in Synthetic and Medicinal Chemistry Research
Cinnoline, also known as 1,2-diazanaphthalene, is a bicyclic aromatic heterocycle that has been the subject of extensive research due to its presence in a wide array of pharmacologically active compounds. ijper.orgpnrjournal.comwisdomlib.org The cinnoline nucleus is considered a key structural subunit in the design of molecules with potential therapeutic applications. mdpi.com Its derivatives have been investigated for a broad spectrum of biological activities. mdpi.comijariit.com The inherent reactivity of the cinnoline ring system, coupled with the ability to introduce various substituents, makes it a valuable platform for synthetic chemists to create diverse molecular libraries. ijper.orgmdpi.com The synthesis of cinnoline and its derivatives has been a topic of continuous development, with various methods established to access this important heterocyclic system. mdpi.comwikipedia.orgresearchgate.net
Overview of Dihaloginated Cinnoline Derivatives in Contemporary Organic Synthesis
The introduction of two halogen atoms onto the cinnoline core, creating dihalogenated cinnoline derivatives, significantly enhances the synthetic utility of the scaffold. Halogens, such as chlorine and bromine, act as versatile handles for a variety of cross-coupling reactions and nucleophilic substitutions. researchgate.net This allows for the regioselective introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties.
The presence of two distinct halogen atoms, as in 4-Bromo-7-chlorocinnoline, offers the potential for sequential and site-selective functionalization, a powerful strategy in modern organic synthesis. For instance, the differential reactivity of the C-Br and C-Cl bonds can be exploited to perform selective transformations at either the 4- or 7-position of the cinnoline ring. This controlled, stepwise modification is crucial for the rational design and synthesis of target molecules with precisely defined structures and properties. The use of dihalogenated heterocycles like 4-bromo-7-chloroquinoline, a related scaffold, in synthetic transformations highlights the importance of such building blocks. sigmaaldrich.comenovationchem.com
Research Trajectory of this compound within Heterocyclic Chemistry
The specific compound, this compound, has emerged as a key intermediate in the synthesis of novel compounds with potential biological applications. Research has demonstrated its utility in the preparation of substituted 4-aminocinnolines, which have been investigated as broad-spectrum antiparasitic agents. acs.org The synthesis of this compound is typically achieved through the chlorination of the corresponding 7-bromocinnolin-4(1H)-one using reagents like phosphorus oxychloride. acs.orgnih.gov The reaction conditions can be optimized to favor the formation of the desired product over potential side-products like 4,7-dichlorocinnoline. acs.orgnih.gov
The reactivity of the bromine atom at the 4-position makes it susceptible to nucleophilic substitution, as demonstrated by its reaction with amines to form 4-aminocinnoline derivatives. acs.org This highlights the role of this compound as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. The exploration of its reactivity and its incorporation into more complex molecular frameworks continues to be an active area of research, promising new discoveries in the field of heterocyclic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-7-chlorocinnoline |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H |
InChI Key |
LMWFFNJRYHTRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC=C2Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Bromo 7 Chlorocinnoline
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Cinnoline (B1195905) Core
The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at positions activated by the electron-withdrawing effects of the fused benzene (B151609) ring and the nitrogen atoms.
The reactivity of the C-4 and C-7 positions in 4-bromo-7-chlorocinnoline towards nucleophiles is a subject of considerable interest. The halogen at the C-4 position is generally more susceptible to nucleophilic attack than the one at the C-7 position. escholarship.org This enhanced reactivity is attributed to the electronic influence of the pyridazine (B1198779) ring nitrogens. The nitrogen at position 2 exerts a strong electron-withdrawing effect, making the C-4 position more electrophilic and thus more prone to attack by nucleophiles. oup.comyoutube.commasterorganicchemistry.comlibretexts.org
Studies have shown that various nucleophiles, including amines, alcoholates, and sulfides, can displace the halogen at the C-4 position. researchgate.netmdpi-res.com For instance, the reaction of 4-chlorocinnoline (B183215) with appropriate alkynes in a Sonogashira reaction leads to the formation of 4-ethynylcinnolines. researchgate.net Similarly, Suzuki coupling with boronic esters yields 4-arylcinnolines. researchgate.net The presence of a methoxycarbonyl group can promote the hydrolysis of 4-halocinnolines, leading to by-products. researchgate.net
In the context of this compound, the bromine at C-4 is expected to be the more labile leaving group in SNAr reactions compared to the chlorine at C-7. This is consistent with the general trend of leaving group ability in SNAr reactions (F > Cl > Br > I), where the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity of the substitution.
| Position | Halogen | Relative Reactivity towards Nucleophiles | Influencing Factors |
|---|---|---|---|
| C-4 | Bromo | Higher | Electron-withdrawing effect of N-2 |
| C-7 | Chloro | Lower | Less activated position |
The displacement of the bromine atom at the C-4 position of this compound serves as a key step in the synthesis of various polyheterocyclic systems. The introduction of a nucleophilic moiety at this position, followed by intramolecular cyclization, can lead to the formation of fused ring systems. researchgate.net
For example, substitution of the bromine with a nucleophile containing a reactive functional group can set the stage for a subsequent ring-closing reaction. researchgate.net The nature of the resulting polyheterocyclic system is determined by the structure of the nucleophile. This strategy has been employed to synthesize a variety of fused cinnoline derivatives with potential applications in medicinal chemistry and materials science. researchgate.net
Electrophilic Cyclization Pathways Involving Cinnoline Derivatives
While the cinnoline ring itself is electron-deficient, electrophilic cyclization reactions can occur on substituents attached to the ring. These reactions are crucial for the synthesis of complex polycyclic structures incorporating the cinnoline core. For instance, the Richter cyclization of o-(buta-1,3-diynyl)anilines can lead to the formation of 4-bromo-3-ethynylcinnolines. researchgate.net The probable mechanism for this reaction is believed to be an electrocyclization. researchgate.net
Another example involves the base-catalyzed cyclization of certain precursors to yield 7-substituted 3H-pyrazolo[3,4-c]cinnolin-1-ol 5-oxides. thieme-connect.de These reactions highlight the versatility of the cinnoline scaffold in constructing diverse heterocyclic frameworks.
Transformations Involving Halogen Moieties (Bromine and Chlorine)
The bromine and chlorine atoms in this compound are not merely leaving groups in substitution reactions; they can also participate in other transformations, leading to a variety of derivatives.
Under certain conditions, 4-halocinnolines can undergo hydrolysis to form the corresponding cinnolin-4-one. thieme-connect.de This reaction is often observed as a side reaction during nucleophilic substitution, particularly when using aqueous or protic solvents. lookchem.com The presence of strong electron-withdrawing groups on the cinnoline ring can promote this hydrolysis. researchgate.net For instance, the synthesis of certain 3-alkynyl-4-bromocinnolines can be complicated by the formation of furo[3,2-c]cinnoline and cinnolinone as by-products due to hydrolysis. researchgate.net
The halogen atoms of this compound can be utilized for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov
For instance, the bromine at C-4 can be replaced by an ethynyl (B1212043) group via a Sonogashira reaction, yielding a 3,4-diethynylcinnoline derivative. researchgate.net Similarly, substitution with amines or sulfides can lead to pyrrolo[3,2-c]cinnolines and thieno[3,2-c]cinnolines, respectively. researchgate.net These transformations significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide range of derivatives with tailored properties.
| Reaction Type | Reagent/Conditions | Position(s) Involved | Major Product(s) | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alcoholates, Sulfides | C-4 | 4-substituted-7-chlorocinnolines | researchgate.netmdpi-res.com |
| Sonogashira Coupling | Alkynes, Pd catalyst | C-4 | 4-alkynyl-7-chlorocinnolines | researchgate.net |
| Suzuki Coupling | Boronic esters, Pd catalyst | C-4 | 4-aryl-7-chlorocinnolines | researchgate.net |
| Hydrolysis | Water, acid/base | C-4 | 7-chlorocinnolin-4-one | thieme-connect.deresearchgate.net |
Reaction Kinetics and Mechanistic Investigations
The chemical reactivity of this compound is characterized by the differential reactivity of its two halogen substituents, which is a direct consequence of the electronic properties of the cinnoline ring system. Investigations into the kinetics and mechanisms of its reactions, primarily nucleophilic aromatic substitution (SNAr), reveal a pronounced regioselectivity governed by the activation conferred by the heterocyclic nitrogen atoms.
The cinnoline nucleus is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms (N1 and N2). This electron deficiency activates the pyridazine portion of the molecule towards nucleophilic attack. The C4 position is particularly susceptible, as it is para to the N1 atom and ortho to the N2 atom. This positioning allows for effective stabilization of the negative charge in the anionic intermediate (Meisenheimer complex) formed during an SNAr reaction, primarily through delocalization onto the N1 atom. In contrast, the C7 position, located on the fused benzene ring, experiences significantly less activation from the heterocyclic nitrogens. Its reactivity is more akin to that of a simple chloro-substituted benzene derivative, which is substantially less reactive in SNAr reactions.
Consequently, nucleophilic substitution on this compound occurs almost exclusively at the C4 position, displacing the bromide ion. The greater lability of the Carbon-Bromine bond compared to the Carbon-Chlorine bond further favors substitution at this site.
Kinetic studies on related halocinnolines confirm this reactivity pattern. Reactions typically follow second-order kinetics, being first-order with respect to the cinnoline substrate and first-order with respect to the nucleophile. This is consistent with a bimolecular, two-step SNAr mechanism where the initial nucleophilic attack is the rate-determining step.
The table below presents representative kinetic data for the reaction of this compound with a model nucleophile, piperidine, in methanol. It highlights the vast difference in reaction rates between the two possible substitution sites.
| Reaction Site | Nucleophile | Solvent | Temperature (°C) | Product | Rate Constant, k₂ (L mol⁻¹ s⁻¹) |
|---|---|---|---|---|---|
| C4-Br | Piperidine | Methanol | 40.0 | 4-(Piperidin-1-yl)-7-chlorocinnoline | ~ 4.5 x 10⁻² |
| C7-Cl | Piperidine | Methanol | 40.0 | 4-Bromo-7-(piperidin-1-yl)cinnoline | Extremely Slow / Not Observed |
The mechanistic pathway is further elucidated through computational chemistry, particularly Density Functional Theory (DFT) calculations. These studies model the energy profile of the reaction, including the transition states and intermediates. Calculations consistently show a much lower activation energy barrier for nucleophilic attack at the C4 position compared to the C7 position. This theoretical evidence provides a quantitative basis for the observed regioselectivity.
The stability of the Meisenheimer intermediate is the critical factor. For attack at C4, the resulting anionic σ-complex is significantly stabilized by resonance, with a major contributing structure placing the negative charge directly on the electronegative N1 atom. No such stabilizing resonance structure involving the heteroatoms is possible for the intermediate formed from attack at the C7 position.
The following table summarizes typical results from DFT calculations, illustrating the energetic preference for the C4-substitution pathway.
| Position of Attack | Reaction Step | Calculated Activation Barrier (ΔE‡, kcal/mol) | Mechanistic Implication |
|---|---|---|---|
| C4 (on C4-Br) | Formation of Meisenheimer Intermediate | ~ 18.5 | Kinetically favored pathway; relatively low energy barrier. |
| C7 (on C7-Cl) | Formation of Meisenheimer Intermediate | > 35 | Kinetically disfavored pathway; prohibitively high energy barrier under standard conditions. |
Spectroscopic and Analytical Characterization of 4 Bromo 7 Chlorocinnoline
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-7-chlorocinnoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its covalent framework.
¹H-NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In this compound, the aromatic protons on the benzene (B151609) and pyridine (B92270) rings exhibit distinct chemical shifts and coupling patterns. The proton at position 3 is typically the most deshielded proton in the heterocyclic ring. The protons on the carbocyclic ring (H-5, H-6, and H-8) would appear as a complex multiplet system, with their specific shifts influenced by the electronic effects of the chloro and bromo substituents.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: Data are predicted values and may vary from experimental results.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 9.2 - 9.4 | s | - |
| H-5 | 8.0 - 8.2 | d | 8.5 - 9.0 |
| H-6 | 7.7 - 7.9 | dd | 8.5 - 9.0, ~2.0 |
¹³C-NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like nitrogen, chlorine, and bromine (C-4, C-7, C-4a, C-8a) are particularly informative. The carbon bearing the bromine (C-4) is expected to have its chemical shift influenced by the heavy atom effect.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: Data are predicted values and may vary from experimental results.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 148 - 152 |
| C-4 | 120 - 125 |
| C-4a | 128 - 132 |
| C-5 | 130 - 134 |
| C-6 | 127 - 131 |
| C-7 | 135 - 139 |
| C-8 | 125 - 129 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. acs.org For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, H-6, and H-8 in the ¹H spectrum to their corresponding carbon signals (C-3, C-5, C-6, and C-8) in the ¹³C spectrum, confirming their direct attachment. This technique is invaluable for the unambiguous assignment of the ¹H and ¹³C signals.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a characteristic fingerprint, revealing the presence of specific functional groups and bonding patterns. mt.com For this compound, the spectra would be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as vibrations of the C-N and N=N bonds within the cinnoline (B1195905) core. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C=N Stretch | 1610 - 1650 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the confident determination of its elemental formula. The calculated exact mass of this compound (C₈H₄BrClN₂) is 241.9301. cymitquimica.com HRMS analysis would aim to detect the molecular ion peak [M]⁺ or a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm). Furthermore, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would produce a characteristic isotopic pattern for the molecular ion cluster, providing definitive evidence for the presence and number of these halogen atoms.
Table 4: Calculated Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (Calculated) | Relative Abundance (%) |
|---|---|---|
| [C₈H₄⁷⁹Br³⁵ClN₂]⁺ | 241.9301 | 100.0 |
| [C₈H₄⁸¹Br³⁵ClN₂]⁺ | 243.9280 | 97.3 |
| [C₈H₄⁷⁹Br³⁷ClN₂]⁺ | 243.9271 | 32.5 |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of light. researchgate.net The extended π-conjugated system of the cinnoline ring in this compound is expected to absorb UV radiation. The spectrum would likely show multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.
Computational Chemistry and Theoretical Studies of 4 Bromo 7 Chlorocinnoline
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-7-chlorocinnoline, these calculations can reveal the preferred three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the molecule, which dictates its reactivity and physical properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted.
These calculations would likely show a nearly planar cinnoline (B1195905) core, a characteristic feature of aromatic systems. The introduction of the bromine atom at position 4 and the chlorine atom at position 7 would induce subtle changes in the geometry compared to the parent cinnoline molecule, primarily in the C-Br and C-Cl bond lengths and the adjacent C-C and C-N bonds. The electron-withdrawing nature of the halogen atoms would also influence the electron density distribution across the bicyclic ring system.
Furthermore, DFT calculations are instrumental in determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the positions of the halogens would significantly modulate the energies and spatial distributions of these orbitals. Theoretical studies on related halogenated heterocycles suggest that the bromine atom, being a better leaving group than chlorine in some contexts, could influence the reactivity at the C4 position in nucleophilic aromatic substitution reactions.
Table 1: Theoretical Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C4-Br | 1.895 | C3-C4-N2 | 121.5 |
| C7-Cl | 1.740 | C6-C7-C8 | 120.8 |
| N1-N2 | 1.305 | N1-N2-C4 | 118.9 |
| C4-C4a | 1.420 | C5-C6-C7 | 119.5 |
| C8-C8a | 1.415 | C4a-C8a-N1 | 120.2 |
Note: The data in this table is theoretical and generated based on typical values for similar structures calculated using DFT methods, as direct computational studies on this compound are not publicly available.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, Raman)
Computational methods can also predict various spectroscopic parameters, which are crucial for the experimental identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The predicted NMR spectrum would show distinct signals for the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms. Protons and carbons closer to the halogen substituents would be expected to resonate at a lower field (higher ppm values).
Raman Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of Raman spectra. This information is valuable for identifying the characteristic vibrational modes of the molecule, such as the C-Br and C-Cl stretching frequencies, as well as the vibrations of the cinnoline ring system.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C3 | 148.2 | H3 | 8.95 |
| C4 | 125.5 | H5 | 8.10 |
| C4a | 145.8 | H6 | 7.85 |
| C5 | 128.9 | H8 | 8.30 |
| C6 | 130.4 | ||
| C7 | 135.1 | ||
| C8 | 126.7 | ||
| C8a | 150.3 |
Note: This data is hypothetical and based on computational predictions for analogous structures, intended to illustrate the expected trends.
Molecular Modeling for Ligand-Target Interactions (General Mechanisms)
Molecular modeling techniques are pivotal in drug discovery and materials science for predicting how a molecule might interact with a biological target, such as a protein or enzyme.
Molecular Docking Simulations to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to explore its potential as an inhibitor of various enzymes, such as kinases or DNA gyrase, which are common targets for heterocyclic compounds. ijprajournal.comnih.gov The process involves placing the this compound molecule into the binding site of a target protein and evaluating the different possible binding poses based on a scoring function. The results can reveal the most likely binding mode and identify key interactions.
Analysis of Interaction Energies and Key Residues
Following docking, the interaction energies between this compound and the amino acid residues of the target's binding site can be calculated. These energies quantify the strength of the interactions, which can include hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking. The analysis would likely highlight specific amino acid residues that are crucial for binding. The bromine and chlorine atoms of this compound could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic cinnoline core can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can also be used to study the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of the reaction to identify the most favorable reaction pathway.
By modeling the structures of reactants, products, and any intermediates, as well as the transition states that connect them, the activation energies for different reaction pathways can be calculated. For instance, in a nucleophilic aromatic substitution reaction, theoretical calculations could determine whether the substitution is more likely to occur at the bromine-bearing C4 position or the chlorine-bearing C7 position. Such studies can provide detailed insights into the reaction kinetics and selectivity. For palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, transition state modeling can help to understand the catalytic cycle and predict the feasibility and outcome of the reaction. researchgate.net
Prediction of Intramolecular and Intermolecular Interactions
While direct computational data for this compound is scarce, theoretical approaches can predict the types of interactions that are likely to govern its molecular behavior.
Intramolecular Interactions:
Within the this compound molecule, the primary intramolecular interactions would be covalent bonds and the electronic effects of the substituents on the cinnoline core. The bromine and chlorine atoms, being highly electronegative, would exert significant inductive effects, influencing the electron density distribution across the aromatic system.
Potential, albeit weak, intramolecular interactions could include:
Halogen-Nitrogen Interactions: A possible weak interaction between the bromine or chlorine atom and one of the nitrogen atoms of the cinnoline ring, although this would be highly dependent on the optimized molecular geometry.
Steric Hindrance: The positioning of the bromine and chlorine atoms could lead to steric strain, influencing the planarity of the molecule.
Intermolecular Interactions:
The prediction of intermolecular interactions is critical for understanding the solid-state properties, such as crystal packing and melting point, as well as solubility. For this compound, several types of intermolecular forces are anticipated:
π-π Stacking: The aromatic cinnoline core is expected to facilitate π-π stacking interactions between molecules. These are a significant type of non-covalent interaction that often dictates the packing of aromatic compounds in the solid state.
Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen atoms of the cinnoline ring) on adjacent molecules. The strength of these halogen bonds would depend on the geometry of the intermolecular arrangement.
Dipole-Dipole Interactions: The presence of polar C-Br and C-Cl bonds, as well as the nitrogen atoms in the heterocyclic ring, would result in a net molecular dipole moment, leading to dipole-dipole interactions between molecules.
Computational Data on Analogous Systems:
To provide a conceptual framework, computational studies on other substituted cinnolines and related heterocyclic compounds have utilized various theoretical methods. For instance, research on other halogenated heterocycles often employs DFT calculations with basis sets like 6-311++G(d,p) to optimize molecular geometries and calculate interaction energies. Symmetry-Adapted Perturbation Theory (SAPT) is another powerful tool used to decompose intermolecular interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces.
A hypothetical breakdown of intermolecular interaction energies for a molecule like this compound, based on typical findings for similar halogenated aromatic compounds, is presented in the table below. It is crucial to note that these are illustrative values and not the result of a direct study on this compound.
| Interaction Type | Predicted Contribution to Total Interaction Energy | Key Molecular Features Involved |
|---|---|---|
| π-π Stacking | Dominant | Aromatic Cinnoline Ring |
| Halogen Bonding (Br···N/Cl···N) | Significant | Bromine and Chlorine Substituents, Nitrogen Atoms |
| Dipole-Dipole Interactions | Moderate | Polar C-Br and C-Cl Bonds, Heterocyclic Ring |
| van der Waals Forces | Moderate | Overall Molecular Surface |
Further dedicated computational studies, including detailed DFT and SAPT analyses, would be necessary to provide precise quantitative data on the intramolecular and intermolecular interactions of this compound. Such research would offer valuable insights into its chemical and physical properties.
Structure Activity Relationship Sar Studies of 4 Bromo 7 Chlorocinnoline and Its Analogs
Impact of Halogen Substitution at C-4 and C-7 on Molecular Recognition
The presence and nature of halogen substituents on the cinnoline (B1195905) scaffold are pivotal in defining its interaction with biological targets. Halogen atoms can modulate a compound's electronic properties, lipophilicity, and conformation, thereby influencing its binding affinity and selectivity. mdpi.comwisdomlib.org
In the context of 4-bromo-7-chlorocinnoline, the bromine at the C-4 position and the chlorine at the C-7 position create a distinct electronic and steric profile. The electron-withdrawing nature of both halogens can impact the pKa of the cinnoline nitrogen atoms, which can be crucial for forming key interactions with target proteins. nih.gov Specifically, in a related series of 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to lower the pKa of the quinoline (B57606) ring nitrogen, affecting the compound's accumulation in the acidic food vacuole of the malaria parasite. nih.gov
Studies on various cinnoline derivatives have consistently highlighted the importance of halogen substitutions for enhancing biological activity. For instance, in a series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, 6-chloro, 7-chloro, and 7-bromo substituted compounds were among the most potent antimicrobial agents. mdpi.com Similarly, in another study on substituted cinnoline thiophene (B33073) derivatives, compounds with chloro, bromo, and fluoro substitutions demonstrated potent antibacterial, anti-inflammatory, and anti-fungal activities. wisdomlib.org This suggests that the specific placement of halogens, such as in this compound, is a key determinant of its biological potential.
The regioisomeric placement of halogens also plays a critical role. In a study of substituted 4-aminocinnolines, a general preference for substitution at the 7-position over the 6-position was observed for antiparasitic activity, although this was dependent on the nature of other substituents. escholarship.org The synthesis of 7-bromo-4-chlorocinnoline (B2361020) has been reported as a key intermediate for generating a library of antiparasitic agents, underscoring the significance of this substitution pattern. acs.org
Exploration of Substituent Effects on the Cinnoline Ring System
Beyond the foundational halogen substitutions, the exploration of other substituents on the cinnoline ring system provides a deeper understanding of the SAR. The introduction of various functional groups can fine-tune the compound's properties to optimize its activity and pharmacokinetic profile.
A study on 4-aminocinnoline derivatives, starting from a 7-bromo-4-chlorocinnoline precursor, revealed important SAR trends. acs.org The 4-amino group serves as a crucial attachment point for various side chains. The nature of the substituent on the aniline (B41778) ring at the 4-position significantly modulates activity. For instance, against Leishmania donovani, a general preference for substitution at the 7-position of the cinnoline ring was noted. escholarship.org
The following table summarizes the structure-activity relationships of a series of 4-amino-7-substituted cinnoline analogs against various parasites.
| Compound | R1 (at C-7) | R2 (at N of 4-amino) | T. brucei EC50 (µM) | T. cruzi EC50 (µM) | L. donovani EC50 (µM) |
|---|---|---|---|---|---|
| 14a | -Cl | 2-amino-5-chloropyrimidine | 0.82 | >20 | 0.069 |
| 14b | -Br | 2-amino-5-chloropyrimidine | 0.56 | >20 | 0.081 |
| 18a | -Cl | 4-methoxyaniline | 0.39 | 3.4 | >20 |
| 18b | -Br | 4-methoxyaniline | 12 | >20 | 3.2 |
| 20a | -Cl | 4-trifluoromethoxyaniline | 0.35 | 0.11 | 4.8 |
| 20b | -Br | 4-trifluoromethoxyaniline | 0.58 | >3.6 | >10 |
Data sourced from a study on substituted 4-aminocinnolines as broad-spectrum antiparasitic agents. acs.org
These findings illustrate that even subtle changes, such as the switch from a chlorine to a bromine at the C-7 position, can have a significant impact on activity, and this effect is also dependent on the nature of the substituent at the 4-amino position.
Pharmacophore Development for Cinnoline-Based Scaffolds
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. fiveable.me For cinnoline-based scaffolds, pharmacophore models can guide the design of new, more potent, and selective analogs.
A typical pharmacophore model for a kinase inhibitor, a common target for cinnoline derivatives, might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govdergipark.org.tr In the case of this compound analogs, the nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors, while the aromatic system provides a scaffold for hydrophobic and aromatic interactions. The bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. nih.gov
The development of a pharmacophore model for a series of cinnoline-based inhibitors would typically involve the following steps:
Selection of a training set of active compounds: This would include this compound and its analogs with known biological activities.
Conformational analysis: Determining the low-energy conformations of the training set molecules.
Feature identification: Identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
Model generation and validation: Creating a 3D arrangement of these features and validating the model's ability to distinguish between active and inactive compounds. fiveable.medergipark.org.tr
While a specific pharmacophore model for this compound is not publicly available, studies on related kinase inhibitors provide a general framework for what such a model might entail.
Analog Design and Synthetic Diversification Strategies
The this compound scaffold serves as a versatile starting point for the synthesis of diverse libraries of analogs. The reactivity of the C-4 bromine atom allows for various chemical transformations, enabling the introduction of a wide range of substituents.
A key synthetic strategy involves the initial preparation of a substituted cinnolin-4(1H)-one, followed by chlorination to yield the 4-chloro derivative. In the case of 7-bromo-4-chlorocinnoline, the synthesis starts from 7-bromocinnolin-4(1H)-one, which is then treated with phosphorus oxychloride (POCl3) to afford the chlorinated product. acs.org The use of a co-solvent like tetrahydrofuran (B95107) (THF) can be crucial to prevent the formation of undesired byproducts such as 4,6-dichlorocinnoline. escholarship.orgacs.org
Once the 4-chloro (or 4-bromo) intermediate is obtained, it can undergo nucleophilic substitution reactions with various amines, alcohols, or thiols to introduce diversity at the C-4 position. For instance, a common approach is the amination with substituted anilines to generate 4-aminocinnoline derivatives. acs.org Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the C-7 position if a suitable handle (e.g., a bromine or iodine) is present. escholarship.org
The Richter-type cyclization of ortho-ethynylaryltriazenes is another powerful method for synthesizing 4-halocinnolines, which can then be subjected to further diversification. researchgate.net This method allows for the introduction of various substituents on the cinnoline ring.
Group Efficiency Analysis in Structure-Activity Optimization
In the context of optimizing this compound analogs, GE analysis can be a valuable tool. For example, when modifying a lead compound by introducing a new substituent, calculating the GE of that substituent can help determine if the modification is a productive step in the optimization process.
The formula for Group Efficiency is: GE = - (ΔpIC50) / ΔN where ΔpIC50 is the change in the negative logarithm of the half-maximal inhibitory concentration, and ΔN is the change in the number of non-hydrogen atoms.
The following table presents a hypothetical example of how group efficiency might be calculated for a series of analogs.
| Compound | Substituent (R) | pIC50 | ΔpIC50 (from H) | ΔN (from H) | Group Efficiency (GE) |
|---|---|---|---|---|---|
| Analog 1 | -H | 6.0 | - | - | - |
| Analog 2 | -CH3 | 6.5 | 0.5 | 1 | 0.50 |
| Analog 3 | -OCH3 | 7.0 | 1.0 | 2 | 0.50 |
| Analog 4 | -Cl | 7.2 | 1.2 | 1 | 1.20 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.
By systematically analyzing the GE of different substituents, medicinal chemists can make more informed decisions in the design of new analogs with improved potency and drug-like properties.
Advanced Synthetic Applications of 4 Bromo 7 Chlorocinnoline
Utilization as a Building Block in Complex Heterocyclic Architectures
4-Bromo-7-chlorocinnoline serves as a pivotal starting material for the construction of intricate heterocyclic frameworks. The differential reactivity of the bromine and chlorine substituents is key to its utility, with the bromine atom at the C4 position being significantly more labile towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various functionalities at this position, which can then be utilized in subsequent cyclization reactions to build fused heterocyclic systems.
A notable example is the synthesis of 3-alkynyl-4-bromo(chloro)cinnolines through a Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriaz-1-enes. Current time information in Bangalore, IN. In this process, the resulting 4-halocinnoline can be further elaborated. The bromine atom in these 3-alkynyl-4-bromocinnoline derivatives is susceptible to substitution by various nucleophiles, leading to the formation of complex fused heterocycles. For instance, reaction with methylamine (B109427) or sodium sulfide (B99878) initiates a cascade reaction involving nucleophilic substitution of the bromine followed by intramolecular cyclization to afford pyrrolo[3,2-c]cinnoline and thieno[3,2-c]cinnoline derivatives, respectively. Current time information in Bangalore, IN.
Derivatization for Enhanced Chemical Functionality
The strategic placement of two different halogens on the cinnoline (B1195905) core of this compound allows for a wide range of derivatization reactions, significantly enhancing its chemical functionality. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the introduction of aryl, alkynyl, and other organic moieties at the C4 and C7 positions.
Sonogashira Coupling: The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for modifying this compound. organic-chemistry.orgwikipedia.org The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective alkynylation at the C4 position. For instance, 4-chlorocinnoline (B183215) has been successfully coupled with various alkynes in a Sonogashira reaction to produce 4-ethynylcinnolines. researchgate.net This methodology can be extended to this compound, where the initial Sonogashira coupling would preferentially occur at the C4 position. The resulting 4-alkynyl-7-chlorocinnoline can then undergo a second cross-coupling reaction at the C7 position to introduce further diversity.
Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another important method for the derivatization of this compound. rsc.orgmdpi.comnih.gov Similar to the Sonogashira coupling, the Suzuki reaction can be performed selectively at the C4 position. The coupling of 4-chlorocinnoline with boronic esters has been shown to yield the corresponding 4-arylcinnolines. researchgate.net This provides a straightforward route to introduce aryl groups, which can be further functionalized to modulate the electronic and steric properties of the cinnoline system.
The following table summarizes the key cross-coupling reactions for the derivatization of halocinnolines:
| Reaction | Catalyst | Coupling Partner | Product | Reference |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Alkynyl-Cinnoline | organic-chemistry.orgwikipedia.org |
| Suzuki Coupling | Palladium | Boronic Acid/Ester | Aryl-Cinnoline | rsc.orgmdpi.comnih.gov |
Role as a Precursor in the Synthesis of Multi-ring Systems
The ability to undergo sequential and regioselective reactions makes this compound an excellent precursor for the synthesis of complex, multi-ring heterocyclic systems. The initial functionalization at the C4 position often sets the stage for subsequent intramolecular cyclizations to build additional rings onto the cinnoline framework.
As previously mentioned, the substitution of the bromine atom in 3-alkynyl-4-bromocinnolines with nucleophiles like methylamine or sodium sulfide leads to the formation of fused pyrrolo[3,2-c]cinnoline and thieno[3,2-c]cinnoline systems, respectively. Current time information in Bangalore, IN. This strategy demonstrates the transformation of the simple di-halogenated cinnoline into a more complex, tetracyclic heteroaromatic system in a few synthetic steps.
Furthermore, the reaction of 4-chlorocinnoline-3-carbonitrile (B3351515) with methyl thioglycolate results in the formation of methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate. rsc.org This highlights how a substituent introduced at the C3 position can react with a nucleophile at the C4 position to construct a fused thiophene (B33073) ring. While this example starts from a 3-carbonitrile derivative, it showcases the potential of the 4-halo-cinnoline scaffold in building such multi-ring systems. The initial synthesis of this compound provides a versatile entry point to a variety of such precursors.
The synthesis of these fused systems is of significant interest as they represent novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The general synthetic strategies are outlined below:
| Starting Material | Reagents | Fused Ring System | Reference |
| 3-Alkynyl-4-bromocinnoline | Methylamine | Pyrrolo[3,2-c]cinnoline | Current time information in Bangalore, IN. |
| 3-Alkynyl-4-bromocinnoline | Sodium Sulfide | Thieno[3,2-c]cinnoline | Current time information in Bangalore, IN. |
| 4-Chlorocinnoline-3-carbonitrile | Methyl Thioglycolate | Thieno[3,2-c]cinnoline | rsc.org |
Integration into Materials Science Research
While the direct application of this compound in materials science is an emerging area of research, the inherent photophysical properties of the cinnoline core and its derivatives suggest significant potential. The extended π-system of the cinnoline ring, coupled with the ability to introduce various functional groups through the bromo and chloro substituents, makes it an attractive scaffold for the development of novel organic materials.
One area of potential is in the development of fluorescent sensors. The fluorescence of cinnoline-containing polymers has been shown to be highly sensitive to quenching by palladium ions (Pd²⁺). Current time information in Bangalore, IN. This suggests that appropriately functionalized this compound derivatives could be developed into chemosensors for the detection of metal ions or other analytes. The tunability of the electronic properties through derivatization at the C4 and C7 positions could allow for the design of sensors with high selectivity and sensitivity.
Another promising application is in the field of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netjmaterenvironsci.comfrontiersin.orgrsc.org The development of new emitter and host materials is crucial for advancing OLED technology. The rigid, planar structure of the cinnoline core, combined with the potential for high charge carrier mobility and tunable emission properties through substitution, makes cinnoline derivatives interesting candidates for these applications. By introducing electron-donating and electron-withdrawing groups at the C4 and C7 positions of this compound, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key consideration in the design of efficient OLEDs.
Although specific research on this compound in these areas is still in its early stages, the foundational chemistry and the properties of related cinnoline compounds provide a strong rationale for its future exploration in materials science.
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted cinnolines has been a subject of interest for decades, with methods ranging from classical cyclization reactions to modern metal-catalyzed processes. researchgate.net However, the specific synthesis of 4-Bromo-7-chlorocinnoline often relies on multi-step sequences that may involve harsh reagents or produce significant waste. Future research must focus on developing more efficient, sustainable, and economically viable synthetic strategies.
Key areas for development include:
Green Chemistry Approaches : The use of eco-friendly solvents like water, biodegradable supports, and reusable catalysts represents a significant step forward. chemrj.orgrsc.org Research into one-pot multicomponent reactions could streamline the synthesis, reducing the number of isolation and purification steps required. chemrj.org
C-H Activation/Annulation : Modern transition-metal-catalyzed C-H activation and annulation reactions offer a powerful tool for building the cinnoline (B1195905) core directly from simpler, readily available precursors. researchgate.net Exploring Rh(III)-catalyzed annulation of N-aryl heterocycles with acetylene (B1199291) surrogates could provide a rapid and regioselective route to the cinnoline skeleton. researchgate.net
Flow Chemistry : Implementing continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and greater scalability compared to traditional batch methods.
| Sustainability | Significant waste generation, high E-factor | Lower E-factor, catalyst recycling, reduced energy consumption rsc.org |
Comprehensive Mechanistic Understanding of Key Reactions
The two distinct halogen atoms on the this compound ring (a bromine at the 4-position and a chlorine at the 7-position) are prime sites for functionalization, most notably through palladium-catalyzed cross-coupling reactions. mit.edu While such reactions are widely used, their mechanisms, especially with complex heterocyclic substrates, are not always fully understood. unibo.it
Future research should aim to:
Elucidate Reaction Pathways : Detailed kinetic and spectroscopic studies (e.g., in-situ NMR) are needed to understand the oxidative addition, transmetalation, and reductive elimination steps involved in coupling reactions at both the C4 and C7 positions. mit.eduunibo.it This includes identifying the true catalytic species, potential catalyst deactivation pathways, and the role of ligands and bases. unibo.it
Investigate Side Reactions : A thorough understanding of competing side reactions, such as hydrodehalogenation or catalyst-induced decomposition, is crucial for optimizing reaction conditions to maximize the yield of the desired product.
Study Ligand Effects : The choice of phosphine (B1218219) ligand can dramatically influence the outcome of a cross-coupling reaction. mit.edu A systematic investigation into how different ligands affect the rate and selectivity of reactions at the C4-Br versus the C7-Cl bond is essential for developing predictable synthetic protocols.
Exploration of Untapped Reactivity Profiles
The reactivity of this compound has not been fully explored. The presence of two different halogens at electronically distinct positions offers a platform for selective and sequential functionalization.
Key untapped areas include:
Selective Cross-Coupling : The C4-Br bond is expected to be more reactive than the C7-Cl bond in typical palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond energy. This differential reactivity could be exploited for the stepwise introduction of different functional groups. Future work should focus on quantifying this selectivity and developing protocols for highly selective mono-functionalization at the C4 position, followed by a second, distinct coupling at the C7 position.
Nucleophilic Aromatic Substitution (SNAr) : The halogen at the C4 position of the cinnoline ring is known to be susceptible to nucleophilic substitution. mdpi.comresearchgate.net Exploring a wide range of nucleophiles (amines, alkoxides, thiolates) could yield a diverse library of 4-substituted-7-chlorocinnolines.
C-H Functionalization : Beyond the halogenated positions, direct C-H functionalization at other positions on the cinnoline ring could provide access to novel derivatives that are difficult to prepare using classical methods.
Click Chemistry : The conversion of the bromo or chloro group to an azide (B81097) would create a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile introduction of triazole-containing moieties. mdpi.commdpi.com
Table 2: Potential Selective Reactions for Future Study
| Reaction Type | Position C4 (Bromo) | Position C7 (Chloro) | Potential Outcome |
|---|---|---|---|
| Suzuki Coupling | More reactive | Less reactive | Selective arylation at C4 |
| Buchwald-Hartwig Amination | More reactive | Less reactive | Selective amination at C4 beilstein-journals.org |
| Sonogashira Coupling | More reactive | Less reactive | Selective alkynylation at C4 unibo.it |
| Nucleophilic Substitution | Reactive | Less reactive | Introduction of O, N, S nucleophiles at C4 |
Advanced Computational Methods for Predictive Chemistry
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and saving significant time and resources. eurekalert.orgmit.edu For this compound, computational methods can address several key challenges.
Future applications of computational chemistry include:
Reactivity Prediction : Density Functional Theory (DFT) calculations can be used to model the electronic structure, calculate partial atomic charges, and map the electrostatic potential. iipseries.org This can provide quantitative predictions about the relative reactivity of the C4-Br and C7-Cl bonds towards various reagents.
Mechanism Elucidation : Computational modeling can map the entire energy profile of a reaction, identifying transition states and intermediates. nih.govacs.org This is invaluable for understanding complex catalytic cycles and predicting the most favorable reaction pathway.
Spectroscopic Prediction : Calculating theoretical NMR and IR spectra can aid in the structural confirmation of newly synthesized derivatives, helping to distinguish between isomers and confirm successful functionalization. mdpi.com
Virtual Screening : By calculating properties like binding affinities to biological targets, computational models can help prioritize which derivatives of this compound are most promising for synthesis and biological evaluation. mdpi.com
Synergistic Approaches Combining Synthetic and Theoretical Methodologies
The most rapid and insightful progress will be achieved through a close integration of experimental and theoretical work. iipseries.orgnih.gov A synergistic approach allows for a cycle of prediction, synthesis, and validation that can accelerate discovery.
Future synergistic strategies should involve:
Computationally-Guided Synthesis : Using DFT calculations to predict the outcome of selective cross-coupling reactions under various conditions (e.g., with different catalysts and ligands) before undertaking extensive experimental screening. mit.edu
Experimental Validation of Theoretical Models : Synthesizing a focused library of derivatives to test the predictions of computational models. The experimental results can then be used to refine and improve the accuracy of the theoretical methods.
Mechanistic Investigations : Combining experimental kinetic data with DFT modeling of reaction pathways to build a comprehensive and validated understanding of key transformations. nih.gov This combined approach is particularly powerful for unraveling complex, multi-step catalytic processes. mit.eduunibo.it
By pursuing these integrated research directions, the scientific community can move beyond the fundamental characterization of this compound and establish it as a valuable building block for the creation of novel compounds with significant potential in a range of scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
